molecular formula C5H9BrO B2682254 (2-Bromo-1-methylcyclopropyl)methanol CAS No. 343267-94-7

(2-Bromo-1-methylcyclopropyl)methanol

Cat. No.: B2682254
CAS No.: 343267-94-7
M. Wt: 165.03
InChI Key: XPVIADXMRUCZDP-UHFFFAOYSA-N
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Description

(2-Bromo-1-methylcyclopropyl)methanol is an organic compound with the molecular formula C₅H₉BrO. This compound features a cyclopropane ring substituted with a bromine atom and a hydroxymethyl group. It is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-methylcyclopropyl)methanol typically involves the bromination of 1-methylcyclopropylmethanol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-methylcyclopropyl)methanol can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to (2-Bromo-1-methylcyclopropyl)methane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or sodium alkoxide in an alcohol solvent.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic substitution: (2-Hydroxy-1-methylcyclopropyl)methanol or (2-Amino-1-methylcyclopropyl)methanol.

    Oxidation: (2-Bromo-1-methylcyclopropyl)carboxylic acid or (2-Bromo-1-methylcyclopropyl)aldehyde.

    Reduction: (2-Bromo-1-methylcyclopropyl)methane.

Scientific Research Applications

(2-Bromo-1-methylcyclopropyl)methanol is used in various scientific research applications due to its unique structure and reactivity:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential biological activities and as a precursor for drug development.

    Material Science: It is used in the synthesis of novel materials with specific properties.

    Chemical Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (2-Bromo-1-methylcyclopropyl)methanol depends on the specific reactions it undergoes. For nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the hydroxymethyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-1-methylcyclopropyl)methanol: Similar structure with a chlorine atom instead of bromine.

    (2-Fluoro-1-methylcyclopropyl)methanol: Similar structure with a fluorine atom instead of bromine.

    (2-Iodo-1-methylcyclopropyl)methanol: Similar structure with an iodine atom instead of bromine.

Uniqueness

(2-Bromo-1-methylcyclopropyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a better leaving group than chlorine and fluorine, making nucleophilic substitution reactions more favorable. Additionally, the size and electronegativity of bromine influence the compound’s reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

(2-bromo-1-methylcyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-5(3-7)2-4(5)6/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVIADXMRUCZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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